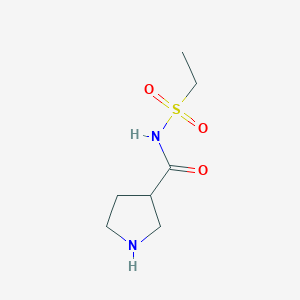

N-(Ethanesulfonyl)pyrrolidine-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O3S |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

N-ethylsulfonylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C7H14N2O3S/c1-2-13(11,12)9-7(10)6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |

InChI Key |

YYKHIUXTCLSDIU-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC(=O)C1CCNC1 |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is constructed via cyclization reactions or modifications of pre-existing heterocycles. Two predominant methods are employed:

Cyclization of Amino Acid Derivatives

Starting from 2-aminobutanoic acid, intramolecular cyclization is achieved under basic conditions. For example, heating 2-aminobutanoic acid with 3-pentanone and dimethyl fumarate in a domino reaction yields a pyrrolidine intermediate. This method produces a 40–60% yield of the pyrrolidine scaffold, which is subsequently functionalized.

Ring Contraction of Pyridines

A photochemical ring contraction of pyridines using silylborane has recently been reported as a sustainable alternative. This method generates 2-azabicyclo[3.1.0]hex-3-ene intermediates, which are hydrogenated to yield pyrrolidines with up to 85% efficiency.

Ethanesulfonyl Group Introduction

Sulfonation of the pyrrolidine nitrogen is performed using ethanesulfonyl chloride (EtSO₂Cl) in the presence of a base. Key conditions include:

For example, reacting pyrrolidine-3-carboxylic acid with EtSO₂Cl in THF and TEA at 0°C yields 1-ethanesulfonyl-pyrrolidine-3-carboxylic acid with >95% purity.

Carboxamide Formation

The carboxylic acid moiety is converted to a carboxamide via coupling reactions. Two approaches are widely used:

Amidation via Active Esters

The acid is activated with oxalyl chloride to form an acyl chloride, which is reacted with ammonia or ammonium salts. For instance, treating 1-ethanesulfonyl-pyrrolidine-3-carboxylic acid with oxalyl chloride in DCM, followed by aqueous NH₃, affords the carboxamide in 70–85% yield.

Coupling Reagents

Carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance amidation efficiency. A mixture of EDCI, DMAP (4-dimethylaminopyridine), and ammonium chloride in DMF achieves 90% conversion at room temperature.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyrrolidine formation | THF | 65–75 | 58 | 99 |

| Sulfonation | DCM | 0–5 | 76 | >99 |

| Amidation | DMF | 25 | 85 | 98 |

Catalytic Systems

-

Enantioselective Hydrogenation: Palladium catalysts (e.g., Pd/C) with chiral ligands yield (3S,4S)-configured pyrrolidines with >99.9% ee.

-

B(C₆F₅)₃-Catalyzed Dehydrogenation: Converts pyrrolidines to pyrroles but is less relevant for carboxamide synthesis.

Purification and Characterization

Purification Techniques

Analytical Confirmation

-

NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 3.2–3.5 ppm (pyrrolidine CH₂), δ 1.4 ppm (SO₂CH₂CH₃), and δ 7.2 ppm (CONH₂).

-

HPLC: Retention time of 8.2 min with 99.5% purity (C18 column, acetonitrile/water).

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(Ethanesulfonyl)pyrrolidine-3-carboxamide can undergo oxidation reactions, particularly at the sulfur atom of the ethanesulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles such as amines or thiols can replace the ethanesulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often at elevated temperatures.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

-

JAK Inhibition :

- N-(Ethanesulfonyl)pyrrolidine-3-carboxamide has been identified as a selective inhibitor of JAK-1, which plays a crucial role in the signaling pathways of several cytokines involved in immune responses. This property suggests potential applications in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

-

Antimicrobial Activity :

- The sulfonamide structure of this compound may impart antimicrobial properties. While initial studies indicate this potential, further research is required to fully characterize its spectrum of activity against various pathogens.

-

Cancer Treatment :

- Given the role of JAK signaling in cancer progression, inhibitors like this compound are being investigated for their potential to halt tumor growth and metastasis, particularly in hematological malignancies.

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound effectively binds to JAK-1, inhibiting its activity. This interaction modulates downstream signaling pathways related to inflammation.

In Vitro Assays

In vitro assays are necessary to confirm these interactions and explore pharmacokinetic properties. Early results indicate promising bioactivity that warrants further investigation into dosage forms and delivery mechanisms.

Autoimmune Disease Treatment

In preclinical models of autoimmune diseases, compounds similar to this compound have shown efficacy in reducing inflammation and modulating immune responses. Such studies highlight the compound's potential as a therapeutic agent.

Antimicrobial Research

Research into the antimicrobial properties of pyrrolidine derivatives has identified several compounds with significant activity against resistant strains of bacteria. This suggests that this compound may also contribute to this field if further validated through rigorous testing .

Mechanism of Action

The mechanism by which N-(Ethanesulfonyl)pyrrolidine-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The ethanesulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular features of N-(Ethanesulfonyl)pyrrolidine-3-carboxamide with two structurally related compounds:

Key Observations :

- Molecular Weight : The ethanesulfonyl derivative has a lower molecular weight (206.26) than the hydroxycyclohexyl analog (212.29), primarily due to the lighter sulfonyl group compared to the cyclohexyl moiety.

- Polarity : The ethanesulfonyl group increases polarity relative to the hydroxycyclohexyl substituent but may reduce solubility compared to the hydroxylated analog in due to the hydrophobic ethyl chain.

- Steric Effects : The hydroxycyclohexyl group in the (3S)-derivative introduces steric bulk, which could hinder binding to flat enzymatic pockets, whereas the ethanesulfonyl group’s linear structure may facilitate deeper active-site penetration.

Biological Activity

N-(Ethanesulfonyl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₃N₂O₄S. Its structure consists of a pyrrolidine ring, a carboxamide group, and an ethanesulfonyl moiety, which are crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of JAK-1, a key player in the signaling pathways associated with immune responses and inflammation. By inhibiting JAK-1, this compound can modulate downstream signaling pathways that contribute to various inflammatory conditions, suggesting its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis.

Biological Activity

Inhibition of Janus Kinases (JAKs)

Research indicates that this compound exhibits significant inhibitory activity against JAK-1. Molecular docking studies have demonstrated effective binding to the JAK-1 active site, leading to inhibition of its kinase activity. The compound's sulfonamide structure may also confer antimicrobial properties, although further studies are necessary to elucidate its complete spectrum of activity.

Antimicrobial Potential

While primarily studied as a JAK inhibitor, preliminary investigations suggest that this compound may possess antimicrobial properties due to its sulfonamide group. This aspect warrants further exploration to determine its efficacy against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| JAK Inhibition | Effective inhibitor of JAK-1, modulating immune responses and inflammation | |

| Antimicrobial Properties | Potential antimicrobial activity linked to the sulfonamide structure | |

| Structure-Activity Relationship | Variations in sulfonyl groups influence biological activity and physicochemical properties |

Case Study: In Vitro Studies on JAK Inhibition

In vitro assays have been conducted to evaluate the effectiveness of this compound in inhibiting JAK-1. The compound demonstrated an IC50 value indicative of potent inhibition, suggesting its potential as a therapeutic agent for inflammatory diseases. Further studies are required to assess its pharmacokinetic properties and therapeutic window.

Q & A

Q. What are the key synthetic routes for N-(ethanesulfonyl)pyrrolidine-3-carboxamide, and what critical reaction conditions must be optimized?

The compound is typically synthesized via sulfonylation of pyrrolidine-3-carboxamide intermediates using ethanesulfonyl chloride. Key steps include:

- Sulfonylation : Reacting pyrrolidine-3-carboxamide with ethanesulfonyl chloride under alkaline conditions (e.g., using triethylamine or pyridine as a base) in anhydrous solvents like dichloromethane or THF .

- Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization to isolate the product.

- Safety : Ethanesulfonyl chloride is highly reactive and corrosive; use local exhaust ventilation, chemical-resistant gloves, and eye protection .

Q. How does this compound act as a glucosylceramide synthase (GCS) inhibitor, and what structural features are critical for activity?

The compound’s pyrrolidine core mimics the ceramide substrate, while the ethanesulfonyl group enhances binding to the GCS active site. Key structural determinants include:

- Pyrrolidine ring : Provides rigidity and spatial orientation for substrate mimicry.

- Sulfonamide moiety : Stabilizes interactions with catalytic residues via hydrogen bonding and hydrophobic effects .

- Carboxamide group : Modulates solubility and membrane permeability .

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing 3-carboxamide vs. 2-carboxamide isomers).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves absolute stereochemistry, particularly for chiral centers in the pyrrolidine ring .

- HPLC : Assesses purity (>95% by area normalization) and identifies impurities .

Q. What safety protocols are critical when handling ethanesulfonyl chloride during synthesis?

- Ventilation : Use fume hoods or closed systems to prevent inhalation exposure.

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Storage : Keep in airtight containers away from moisture and oxidizing agents to avoid violent reactions .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

- Chiral resolution : Use chiral auxiliaries (e.g., (S)- or (R)-proline derivatives) during intermediate steps.

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective sulfonylation.

- Crystallization-induced diastereomer resolution : Separate diastereomers via salt formation with chiral acids .

Q. How should researchers resolve contradictions in reported IC₅₀ values for GCS inhibition across different studies?

- Standardize assays : Use identical enzyme sources (e.g., recombinant human GCS) and substrate concentrations.

- Control for membrane permeability : Adjust assay conditions (e.g., lipid vesicles vs. cell lysates) to account for compound uptake differences.

- Validate with orthogonal methods : Compare enzymatic inhibition with cellular ceramide accumulation assays .

Q. What strategies can optimize the pharmacokinetic profile of this compound derivatives?

- Structural modifications : Introduce fluorine atoms or methyl groups to enhance metabolic stability.

- Prodrug approaches : Mask the carboxamide as an ester to improve oral bioavailability.

- SAR studies : Systematically vary substituents on the pyrrolidine ring and sulfonamide group to balance potency and solubility .

Q. Why might in vitro enzyme inhibition data fail to correlate with in vivo efficacy in disease models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.